![molecular formula C14H22BrNOS B13853061 N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide CAS No. 814256-00-3](/img/structure/B13853061.png)
N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide is a synthetic organic compound characterized by the presence of a bromothiophene moiety attached to an octanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, undergoes bromination to form 4-bromothiophene.
Formation of Bromothiophen-2-YL Methyl Intermediate: The 4-bromothiophene is then reacted with formaldehyde and a suitable base to form the 4-bromothiophen-2-yl methyl intermediate.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with N-methyloctanamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex biaryl compounds.
Wissenschaftliche Forschungsanwendungen
N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with various enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(4-Bromothiophen-2-YL)methyl]-4-methylaniline
- (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline
- N-[(4-Bromothiophen-2-YL)methyl]-2-fluoroaniline
Uniqueness
N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide is unique due to its specific structural features, such as the combination of a bromothiophene moiety with an octanamide chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Eigenschaften
CAS-Nummer |
814256-00-3 |
|---|---|
Molekularformel |
C14H22BrNOS |
Molekulargewicht |
332.30 g/mol |
IUPAC-Name |
N-[(4-bromothiophen-2-yl)methyl]-N-methyloctanamide |
InChI |
InChI=1S/C14H22BrNOS/c1-3-4-5-6-7-8-14(17)16(2)10-13-9-12(15)11-18-13/h9,11H,3-8,10H2,1-2H3 |
InChI-Schlüssel |
BEHUWUQEORJWIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)N(C)CC1=CC(=CS1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,4R,5S,6R)-6-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13852985.png)

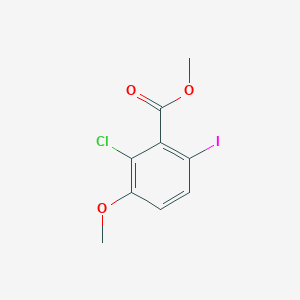
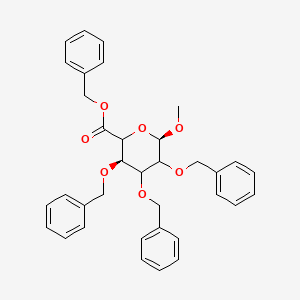
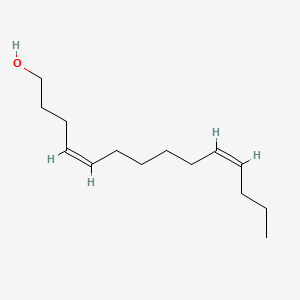

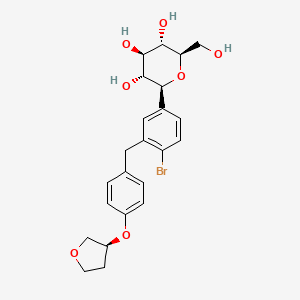

![(6R,7R)-7-[[(2Z)-2-[2-[(2,2-Dimethyl-1-oxopropyl)amino]-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13853024.png)
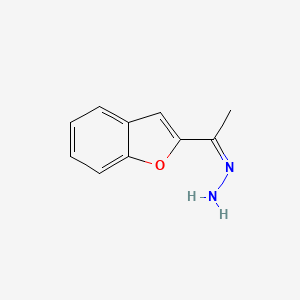
![4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B13853047.png)
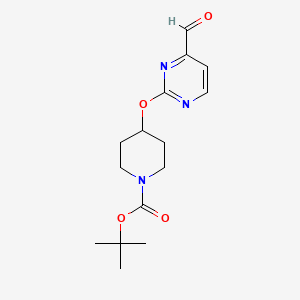
![[1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt](/img/structure/B13853070.png)
